molecular formula C23H32FNO5 B583154 (alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester CAS No. 862414-82-2

(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester

Cat. No. B583154
CAS RN: 862414-82-2
M. Wt: 421.509
InChI Key: HCCFXTUGPNCBLL-XLIONFOSSA-N
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Description

The compound “(alphaR)-alpha-[(3S)-3-(tert-Butyloxycarbonylamino)-4-methyl-2-oxopentyl]-4-fluoro-benzenepropanoic Acid 2-Propen-1-yl Ester” is a complex organic molecule. It contains a tert-butoxycarbonyl (Boc) group, which is a commonly used protective group in peptide synthesis . The Boc group is also used for the protection of hydroxy groups .


Synthesis Analysis

Tertiary butyl esters, such as the one in this compound, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group is a significant component of the molecule, and its introduction into various organic compounds has been achieved using flow microreactor systems .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles . It is deprotected under acidic conditions commonly with trifluoroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The tert-butoxycarbonyl group is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. As a molecule with a tert-butoxycarbonyl group, it could be used in peptide synthesis, where the Boc group serves as a protective group for amino groups .

Future Directions

The future directions for research on this compound could include exploring its potential applications in synthetic organic chemistry, particularly in peptide synthesis . Additionally, the development of more efficient and sustainable methods for the synthesis of similar compounds could be a focus of future research .

properties

IUPAC Name

prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FNO5/c1-7-12-29-21(27)17(13-16-8-10-18(24)11-9-16)14-19(26)20(15(2)3)25-22(28)30-23(4,5)6/h7-11,15,17,20H,1,12-14H2,2-6H3,(H,25,28)/t17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCFXTUGPNCBLL-XLIONFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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